3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one
Vue d'ensemble
Description
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one is a bicyclic heterocyclic compound that has been the subject of various synthetic studies due to its potential applications in pharmaceuticals and materials science. The structure of this compound has been explored using ab initio calculations, and it has been found to participate in a range of chemical reactions, including 1,3-dipolar cycloadditions .
Synthesis Analysis
The synthesis of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives has been achieved through different methods. A two-step synthesis involving a Vilsmeier-Haack reaction followed by annulation with piperazin-2-ones has been reported, yielding the desired products in up to 78% yield . Another approach involves the acid-mediated cyclization of Ugi adducts followed by gold(I)-catalyzed regioselective annulation, producing densely functionalized derivatives . Additionally, a modification of the four-component Ugi reaction has been utilized to synthesize related heterocyclic structures .
Molecular Structure Analysis
The molecular structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been studied computationally to understand its geometry and electronic properties. Ab initio calculations have provided insights into the structure of both the neutral and N-protonated forms of the compound .
Chemical Reactions Analysis
The reactivity of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one has been explored in various contexts. It has been shown that the imino moiety of this system does not react with dienes but is capable of undergoing both inter- and intramolecular 1,3-dipolar cycloadditions with azomethine ylides . This reactivity pattern opens up possibilities for the synthesis of a wide array of novel compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives are influenced by their molecular structure. While specific physical properties such as melting points and solubilities are not detailed in the provided papers, the optical properties of related compounds have been thoroughly investigated. For instance, tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, a structurally similar compound, exhibit strong blue fluorescence and high quantum yields of fluorescence . These properties suggest that 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives may also possess interesting photophysical characteristics.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Domino Approach to Pyrazino-Indoles and Pyrroles : A study by Palomba et al. (2018) presented an efficient approach to synthesize 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, utilizing a domino Michael/intramolecular nucleophilic substitution pathway (Palomba, M., Sancineto, L., Marini, F., Santi, C., & Bagnoli, L., 2018).
- Structural Analysis : Mínguez et al. (1997) explored the structure of 3,4-dihydropyrrolo[1,2-a]pyrazine through ab initio calculations, offering insights into its reactivity, particularly in 1,3-dipolar cycloadditions (Mínguez, J. M., Castellote, I., Vaquero, J., Navío, J. G., Alvarez-Builla, J., Castaño, O., & Andres, J., 1997).
Medicinal Chemistry and Drug Discovery
- PIM Kinase Inhibitors Inspired from Marine Alkaloids : Casuscelli et al. (2022) demonstrated that derivatives of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one are potent and selective PIM kinases inhibitors, showing potential as lead compounds in drug development (Casuscelli, F., Ardini, E., Avanzi, N., Badari, A., Casale, E., Disingrini, T., Donati, D., Ermoli, A., Felder, E., Galvani, A., Isacchi, A., Menichincheri, M., Montemartini, M., Orrenius, C., Piutti, C., Salom, B., & Papeo, G., 2022).
- Anticancer Activity : Research by Seo et al. (2019) found that certain 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives exhibited potent anticancer activity, particularly against prostate and breast cancer cells (Seo, Y., Lee, J. H., Park, S.-H., Namkung, W., & Kim, I., 2019).
Novel Synthetic Methods and Chemical Space Exploration
- Tandem [4+1+1] Annulation Approach : Dagar et al. (2019) developed a novel synthesis route for 3,4-dihydropyrrolo[1,2-a]pyrazine derivatives, demonstrating the potential for creating new chemical spaces for biological activity exploration [(Dagar, A., Bae, G.
H., Lee, J. H., & Kim, I., 2019)](https://consensus.app/papers/tandem-annulation-approach-4acyl34dihydropyrrolo12-dagar/1025dc02f403506383bf4dc67896cdfd/?utm_source=chatgpt).6. Synthesis of Octahydropyrrolo[1,2-a]pyrazines : Likhosherstov et al. (1993) explored a new route to synthesize octahydropyrrolo[1,2-a]pyrazines, indicating the chemical versatility and potential applications of this compound (Likhosherstov, A. M., Peresada, V. P., & Skoldinov, A. P., 1993).
Specialized Applications
- HIV-1 Integrase Inhibitors : Fisher et al. (2007) identified a series of 8-hydroxy-3,4-dihydropyrrolo[1,2-a]pyrazine-1(2H)-one derivatives as potent HIV-1 integrase inhibitors, highlighting the compound's relevance in antiviral therapy (Fisher, T. E., Kim, B., Staas, D. D., Lyle, T., Young, S. D., Vacca, J., Zrada, M., Hazuda, D., Felock, P., Schleif, W., Gabryelski, L., Anari, M., Kochansky, C., & Wai, J., 2007).
Propriétés
IUPAC Name |
3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c10-7-6-2-1-4-9(6)5-3-8-7/h1-2,4H,3,5H2,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKDOLMXYCOTPEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=CC=C2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80415996 | |
Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
CAS RN |
54906-42-2 | |
Record name | 3,4-Dihydropyrrolo[1,2-a]pyrazin-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80415996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How do these compounds interact with their target kinases, and what are the downstream effects?
A: While the exact binding mechanisms may vary depending on the specific 4-alkyl substituent present on the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold, these compounds are proposed to function as kinase inhibitors. [, ] This means they likely bind to the active site of target kinases, preventing the binding of ATP and/or substrate, and thereby inhibiting the kinase's catalytic activity. [, ] Inhibiting kinases like PIM kinases, which play roles in cell survival and proliferation, can lead to downstream effects such as the degradation of c-Myc, a protein often overexpressed in various cancers. []
Q2: How does modifying the structure of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives influence their activity and selectivity for specific kinases?
A: Research indicates that introducing specific stereochemistry and structural modifications to the 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one scaffold can significantly impact its potency and selectivity against different kinases. [] For instance, compound 20c, a specific derivative described in the research, exhibited enhanced potency against PIM1 and PIM2 kinases compared to earlier analogs. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for desired pharmacological properties.
Q3: What are the challenges associated with the pharmacokinetic properties of 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives, and how are researchers addressing them?
A: Early studies revealed that while initial 3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one derivatives showed promise as PIM kinase inhibitors, they suffered from suboptimal ADME/PK properties and limited oral bioavailability. [] To overcome these limitations, researchers are employing structure-guided design strategies. By introducing specific modifications to the scaffold, they aim to improve the compounds' pharmacokinetic profiles, such as enhancing absorption, distribution, metabolism, and excretion (ADME). [] This iterative optimization process is crucial for developing these compounds into viable drug candidates.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.